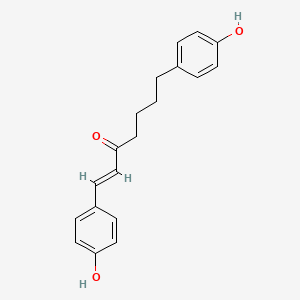

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

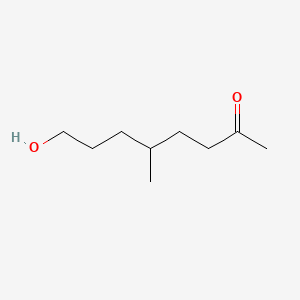

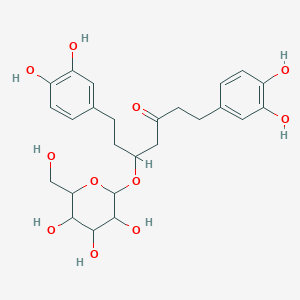

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is an organic compound with the chemical formula C19H20O3. It is a pale yellow solid and belongs to the class of diarylheptanoids . This compound is known for its biological activity and is used as a synthetic intermediate in various chemical processes .

生化分析

Biochemical Properties

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can modulate signaling pathways involved in inflammation and cancer progression. Additionally, this compound interacts with antioxidant enzymes, enhancing their activity and thereby reducing oxidative stress within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it affects gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes . This dual action helps in maintaining cellular homeostasis and protecting cells from damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events . This binding can lead to the inhibition of certain enzymes, such as kinases, which play a pivotal role in cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes . These molecular interactions collectively contribute to its biological activities.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained antioxidant and anti-inflammatory effects . Prolonged exposure at high concentrations may result in cytotoxicity, highlighting the importance of dosage optimization .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low to moderate doses, it exhibits beneficial effects such as reduced inflammation and tumor growth inhibition . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings underscore the need for careful dosage determination to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in various organelles, including the mitochondria and endoplasmic reticulum . This localization is essential for its biological activity, as it allows the compound to interact with key cellular components .

Subcellular Localization

This compound is predominantly localized in the cytoplasm and organelles such as mitochondria and endoplasmic reticulum . This subcellular localization is facilitated by specific targeting signals and post-translational modifications . The presence of this compound in these compartments is crucial for its activity, as it enables the compound to modulate various cellular processes effectively .

准备方法

Synthetic Routes and Reaction Conditions

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can be synthesized through a multi-step process. One common method involves the sodium nitrite-catalyzed condensation of meta-phenol and cyclohexanone . The reaction conditions typically include:

Catalyst: Sodium nitrite

Reactants: Meta-phenol and cyclohexanone

Temperature: Controlled to optimize yield

Solvent: Often an organic solvent like ethanol or methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving:

Large-scale reactors: To handle bulk quantities

Purification steps: Such as recrystallization or chromatography to ensure high purity

Safety measures: To handle the reactants and products safely

化学反应分析

Types of Reactions

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinones

Reduction: Can be reduced to form alcohols

Substitution: Undergoes electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide

Reducing agents: Such as sodium borohydride or lithium aluminum hydride

Substitution reagents: Such as halogens or alkylating agents

Major Products

Oxidation products: Quinones

Reduction products: Alcohols

Substitution products: Various substituted derivatives depending on the reagents used

科学研究应用

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one involves its interaction with various molecular targets and pathways. It is known to:

Inhibit enzymes: Such as cyclooxygenase, which is involved in inflammation.

Scavenge free radicals: Due to its antioxidant properties, protecting cells from oxidative damage.

Modulate signaling pathways: Involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

相似化合物的比较

1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can be compared with other diarylheptanoids, such as:

Curcumin: Known for its anti-inflammatory and antioxidant properties.

Gingerenone A: Another diarylheptanoid with similar biological activities.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets and exhibit a broad range of biological activities .

List of Similar Compounds

- Curcumin

- Gingerenone A

- (1E,4E)-1,7-Bis(4-hydroxyphenyl)hepta-1,4-dien-3-one

属性

IUPAC Name |

(E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-14,21-22H,1-4H2/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZRLGRBBLFVBQ-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)C=CC2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCCCC(=O)/C=C/C2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。